molecular formula C8H5N2S3- B13914149 4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate

4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate

Cat. No.: B13914149
M. Wt: 225.3 g/mol
InChI Key: JRFUIXXCQSIOEB-UHFFFAOYSA-M
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Description

Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate is a heterocyclic compound with the molecular formula C8H5KN2S3 It is known for its unique structure, which includes a thiadiazole ring, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate typically involves the reaction of thioxoacetamide derivatives with carbon disulfide and potassium hydroxide in ethanol at room temperature. This method is efficient and yields the desired thiadiazole derivatives . The reaction conditions are mild, and the process involves the formation of intermediate compounds that cyclize to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives.

Scientific Research Applications

Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-thiadiazole-2-thione: Similar in structure but lacks the potassium thiolate group.

    2-Amino-5-mercapto-1,3,4-thiadiazole: Contains an amino group instead of the phenyl group.

    1-Phenyl-1,4-dihydrotetrazole-5-thione: Another heterocyclic compound with similar reactivity.

Uniqueness

Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate is unique due to its potassium thiolate group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H5N2S3-

Molecular Weight

225.3 g/mol

IUPAC Name

4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate

InChI

InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11)/p-1

InChI Key

JRFUIXXCQSIOEB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-]

Origin of Product

United States

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